Methyl 5-bromo-2,3-dimethoxybenzoate
Overview
Description
Methyl 5-bromo-2,3-dimethoxybenzoate is a useful research compound. Its molecular formula is C10H11BrO4 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Antipsychotic Agents
Methyl 5-bromo-2,3-dimethoxybenzoate has been explored for its potential use in antipsychotic medications. A study by Högberg et al. (1990) synthesized a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides using 5-bromo-2,3-dimethoxybenzoic acid. These compounds exhibited potent inhibitory effects on [3H]spiperone binding in rat striatal membranes, indicating their potential as antipsychotic agents due to their interactions with dopamine D-2 receptors (Högberg, Ström, Hall, & Ögren, 1990).
Protein Tyrosine Phosphatase 1B Inhibitory Activity
Han Lijun (2010) investigated the inhibitory activity of a derivative of this compound, specifically methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate, against protein tyrosine phosphatase 1B (PTP1B). PTP1B is significant in the regulation of insulin signaling and is a target for type 2 diabetes treatment. The compound displayed notable inhibitory activity, suggesting its potential application in managing diabetes (Han Lijun, 2010).
Synthesis of Aromatic Constituents in Calichemicins
The synthesis of aromatic constituents found in calichemicin antibiotics involved the use of 5-bromo-2,3-dimethoxybenzoic acid. Laak and Scharf (1989) described the preparative-scale synthesis of polysubstituted aromatic carboxylic acids, including 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid. These compounds are crucial in the structure of calichemicin, an antitumor antibiotic (Laak & Scharf, 1989).
Bromination Studies
Cannon et al. (1971) investigated the bromination of derivatives of resorcinol, including methyl 3,5-dimethoxybenzoate. This research is significant in understanding the chemical properties and reactions of this compound, providing insights into its potential applications in various chemical syntheses (Cannon, Cresp, Metcalf, Sargent, Vinciguerra, & Elix, 1971).
Mechanism of Action
Target of Action
Methyl 5-bromo-2,3-dimethoxybenzoate is a complex organic compoundSimilar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in the body . The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This can lead to changes in the structure and function of the target molecule .
Biochemical Pathways
Brominated compounds are often involved in halogenation reactions, which can influence various biochemical pathways .
Pharmacokinetics
Similar organic compounds are usually well-absorbed in the body, distributed to various tissues, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
The introduction of a bromine atom can significantly alter the properties of the target molecule, potentially influencing its function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of bromination reactions can be influenced by the pH of the environment .
Properties
IUPAC Name |
methyl 5-bromo-2,3-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-8-5-6(11)4-7(9(8)14-2)10(12)15-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLKQPLNPYMCAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631971 | |
Record name | Methyl 5-bromo-2,3-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83131-08-2 | |
Record name | Methyl 5-bromo-2,3-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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